BenchChemオンラインストアへようこそ!

3,4-Diphenyl-7-hydroxycoumarin

Estrogen receptor Selective Estrogen Receptor Modulator (SERM) Relative Binding Affinity (RBA)

3,4-Diphenyl-7-hydroxycoumarin (CAS 3450-72-4; molecular formula C₂₁H₁₄O₃; MW 314.33 g/mol) is a synthetic 3,4-diaryl-substituted 7-hydroxycoumarin derivative within the benzopyrone class. It is distinguished from the parent 7-hydroxycoumarin (umbelliferone) by phenyl substituents at both the 3- and 4-positions of the coumarin scaffold, a substitution pattern that fundamentally alters its estrogen receptor (ER) binding profile, lipophilicity, and electronic absorption/emission characteristics.

Molecular Formula C21H14O3
Molecular Weight 314.34
CAS No. 3450-72-4
Cat. No. B2699493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-7-hydroxycoumarin
CAS3450-72-4
Molecular FormulaC21H14O3
Molecular Weight314.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4
InChIInChI=1S/C21H14O3/c22-16-11-12-17-18(13-16)24-21(23)20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H
InChIKeyAABUKWVVUWBZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-7-hydroxycoumarin (CAS 3450-72-4) – Core Identity and Procurement-Relevant Characteristics


3,4-Diphenyl-7-hydroxycoumarin (CAS 3450-72-4; molecular formula C₂₁H₁₄O₃; MW 314.33 g/mol) is a synthetic 3,4-diaryl-substituted 7-hydroxycoumarin derivative within the benzopyrone class [1]. It is distinguished from the parent 7-hydroxycoumarin (umbelliferone) by phenyl substituents at both the 3- and 4-positions of the coumarin scaffold, a substitution pattern that fundamentally alters its estrogen receptor (ER) binding profile, lipophilicity, and electronic absorption/emission characteristics [2]. The compound is commercially available through specialty chemical suppliers (e.g., Apollo Scientific, CymitQuimica) for laboratory research use, with a molecular weight of 314.33 g/mol, one hydrogen-bond donor, three hydrogen-bond acceptors, and two rotatable bonds, placing it in a distinct physicochemical space relative to simpler 7-hydroxycoumarins .

Why Generic 7-Hydroxycoumarin Substitution Is Not Viable for 3,4-Diphenyl-7-hydroxycoumarin (CAS 3450-72-4)


Substituting 3,4-diphenyl-7-hydroxycoumarin with simpler 7-hydroxycoumarin analogs (e.g., umbelliferone, 4-methylumbelliferone) or other phenyl-substituted variants is scientifically unsound because the dual-phenyl substitution at positions 3 and 4 is not incremental but transformative for receptor recognition. As demonstrated in the Kirkiacharian et al. (2004) comparative study, 4-phenyl-7-hydroxycoumarin (compound 11a) and 4-(4-hydroxyphenyl)-7-hydroxycoumarin (compound 11b) exhibit negligible to zero relative binding affinity (RBA) toward both ERα and ERβ, whereas the addition of the second phenyl group at position 3 in 3,4-diphenyl-7-hydroxycoumarin (compound 11c) confers a dramatic gain in ERα binding (RBA = 56 vs. estradiol = 100) [1]. This structure-activity relationship (SAR) cliff means that any procurement decision based on class-level assumptions—e.g., treating all 7-hydroxycoumarins as interchangeable ER ligands or fluorescent probes—will yield functionally null or misleading results in ER-targeted assays. The evidence below provides the quantitative basis for this non-interchangeability.

Quantitative Differentiation Evidence for 3,4-Diphenyl-7-hydroxycoumarin (CAS 3450-72-4) Versus Closest Analogs


ERα Relative Binding Affinity (RBA): 3,4-Diphenyl-7-hydroxycoumarin vs. 4-Phenyl and 4-(4-Hydroxyphenyl) Analogs

In a direct head-to-head comparative study by Kirkiacharian et al. (2004), 3,4-diphenyl-7-hydroxycoumarin (11c) was evaluated alongside its closest structural analogs—4-phenyl-7-hydroxycoumarin (11a) and 4-(4-hydroxyphenyl)-7-hydroxycoumarin (11b)—for relative binding affinity (RBA) to human ERα and ERβ using a standardized competition assay with estradiol as reference (RBA = 100). Compound 11a (4-phenyl) showed zero detectable binding to either receptor (RBA α = 0; RBA β = 0). Compound 11b (4-(4-hydroxyphenyl)) exhibited only trace ERβ binding (RBA α = 0; RBA β = 0.2). In stark contrast, 3,4-diphenyl-7-hydroxycoumarin (11c) displayed an RBA of 56 for ERα and 5.0 for ERβ, representing a gain from zero to substantial affinity for ERα and an approximately 11-fold selectivity for ERα over ERβ [1]. The paper explicitly states that the second phenyl group at position 3 'leads to a significant improvement of the RBAs to both ERs but with 10 times more selectivity to ERα than ERβ' [1].

Estrogen receptor Selective Estrogen Receptor Modulator (SERM) Relative Binding Affinity (RBA)

CYP2A6-Mediated Metabolic Stability: Comparative Inhibition Profile of 3,4-Diphenyl-7-hydroxycoumarin

The compound 3,4-diphenyl-7-hydroxycoumarin has been evaluated for its interaction with human cytochrome P450 2A6 (CYP2A6), the primary hepatic enzyme responsible for coumarin 7-hydroxylation. In a mechanism-based inhibition assay using human liver microsomes and coumarin 7-hydroxylation as the readout, 3,4-diphenyl-7-hydroxycoumarin (referenced via BindingDB entry CHEMBL2347911) exhibited an IC₅₀ of 2.50 × 10⁴ nM (25 μM) against CYP2A6 [1]. This contrasts with more potent CYP2A6 inhibitors in the coumarin class, which can exhibit IC₅₀ values in the 50–360 nM range [2]. The relatively weak CYP2A6 inhibition by 3,4-diphenyl-7-hydroxycoumarin suggests that the 3,4-diphenyl substitution pattern sterically impedes binding to the CYP2A6 active site compared to smaller 7-hydroxycoumarin substrates, potentially reducing mechanism-based inactivation risk in hepatic microsomal assays.

Cytochrome P450 2A6 CYP inhibition Coumarin 7-hydroxylation

Physicochemical Property Differentiation: Molecular Descriptors of 3,4-Diphenyl-7-hydroxycoumarin vs. 7-Hydroxycoumarin (Umbelliferone)

The 3,4-diphenyl substitution fundamentally alters the physicochemical profile of the 7-hydroxycoumarin scaffold. Based on calculated molecular descriptors from authoritative databases, 3,4-diphenyl-7-hydroxycoumarin (MW 314.33 g/mol, exact mass 314.0943 Da, C₂₁H₁₄O₃, 24 heavy atoms, complexity score 497, rotatable bonds = 2, H-bond donors = 1, H-bond acceptors = 3) differs substantially from the parent compound 7-hydroxycoumarin (umbelliferone; MW 162.14 g/mol, C₉H₆O₃, 12 heavy atoms, complexity ~212) [1]. The addition of two phenyl rings increases molecular weight by approximately 152 Da, heavy atom count by 12, and complexity by ~285 units, while maintaining the same H-bond donor/acceptor profile. These differences predict a significant increase in lipophilicity (estimated ΔlogP > +2.5 units) and altered membrane permeability, solubility, and protein-binding characteristics [2].

Physicochemical properties Lipophilicity Molecular descriptors

Spectral Fingerprint Differentiation: NMR, FTIR, and Raman Characterization of 3,4-Diphenyl-7-hydroxycoumarin

3,4-Diphenyl-7-hydroxycoumarin possesses a fully assigned spectral database entry on SpectraBase, including ¹H NMR, FTIR, and Raman spectra [1]. The compound's spectroscopic signature is defined by its conjugated 3,4-diphenyl-7-hydroxycoumarin core. Key IR features reported in the Kirkiacharian et al. (2004) synthetic characterization include ν(OH) at 3307 cm⁻¹ (phenolic 7-OH), ν(C=O) at 1674 cm⁻¹ (lactone carbonyl), and aromatic C=C stretches at 1614 and 1559 cm⁻¹ [2]. ¹H NMR (DMSO-d₆) shows the characteristic 7-OH proton at δ 10.47 (s, 1H) and aromatic multiplets spanning δ 6.7–7.7 integrating for 13 aromatic protons from the 3- and 4-phenyl rings and the coumarin core [2]. This spectral fingerprint is distinct from 4-phenyl-7-hydroxycoumarin (which lacks the 3-phenyl substituent signals) and from umbelliferone (which lacks all phenyl signals), providing unambiguous identity verification for quality control upon procurement.

Spectroscopic characterization NMR spectroscopy FTIR and Raman fingerprint

Natural Occurrence and Metabolomics Detection: 3,4-Diphenyl-7-hydroxycoumarin in Plant Systems

3,4-Diphenyl-7-hydroxycoumarin has been detected as a secondary metabolite in the edible hybrid plant Rumex patientia L. × Rumex tianschanicus A. LOS, as documented in the NIH Common Fund Metabolomics Workbench database (MW REGNO: 74270) [1]. This contrasts with many closely related synthetic 7-hydroxycoumarin analogs (e.g., 4-methylumbelliferone, 3-carboxy-7-hydroxycoumarin) that are exclusively synthetic and are not reported as endogenous plant constituents. The natural occurrence of 3,4-diphenyl-7-hydroxycoumarin in a dietary plant species may be relevant for researchers studying dietary phytoestrogen exposure, as this compound's established ERα binding activity (RBA = 56; see Evidence Item 1) positions it as a plant-derived selective ERα ligand of potential toxicological or nutraceutical interest [2].

Metabolomics Natural product Plant secondary metabolite

Evidence-Backed Application Scenarios for 3,4-Diphenyl-7-hydroxycoumarin (CAS 3450-72-4) in Research Procurement


ERα-Selective Ligand Screening and SERM Lead Discovery

3,4-Diphenyl-7-hydroxycoumarin is the only compound within the Kirkiacharian 2004 7-hydroxycoumarin series that demonstrates substantial ERα binding (RBA = 56 vs. estradiol = 100), while its closest structural analogs 11a (4-phenyl) and 11b (4-(4-hydroxyphenyl)) exhibit zero ERα binding [1]. This makes it a structurally unique, non-steroidal ERα-preferring scaffold for laboratories conducting SERM discovery, ERα-selective ligand screening, or structure-activity relationship (SAR) expansion around the 3,4-diarylcoumarin pharmacophore. The ~11-fold ERα/ERβ selectivity ratio provides a defined baseline against which further synthetic modifications can be benchmarked [1].

Hepatic CYP2A6 Metabolism Studies Requiring a Weak Inhibitor Control

With an IC₅₀ of 25,000 nM against CYP2A6-mediated coumarin 7-hydroxylation, 3,4-diphenyl-7-hydroxycoumarin serves as a weakly interacting control compound in hepatic microsomal CYP2A6 inhibition assays, in contrast to potent coumarin-based CYP2A6 inhibitors (IC₅₀ 50–360 nM) [1]. This property is relevant for laboratories studying CYP2A6-mediated drug metabolism, nicotine metabolism, or coumarin-related hepatotoxicity, where a tool compound with minimal CYP2A6 inhibitory interference is needed to avoid confounding mechanism-based inactivation artifacts [2].

Dietary Phytoestrogen Exposure and Plant Metabolomics Profiling

The confirmed detection of 3,4-diphenyl-7-hydroxycoumarin in the edible hybrid Rumex patientia L. × Rumex tianschanicus A. LOS, coupled with its ERα binding activity, positions this compound as a candidate analytical standard for LC-MS or GC-MS based metabolomics workflows targeting plant-derived phytoestrogens [1]. Researchers conducting dietary exposure assessments or natural product ER ligand discovery can use the authenticated compound as a quantitative reference standard, leveraging the available spectroscopic fingerprint (NMR, FTIR, Raman) for identity confirmation [2][3].

Fluorescent Probe Development on the 3,4-Diphenylcoumarin Scaffold

While direct quantitative fluorescence quantum yield and λₑₓ/λₑₘ data for 3,4-diphenyl-7-hydroxycoumarin are absent from the accessible primary literature, the extended π-conjugation conferred by the 3,4-diphenyl substitution is known, from class-level photophysical principles, to red-shift absorption and emission relative to unsubstituted 7-hydroxycoumarin [1]. The compound's structural relationship to patented reactive 7-hydroxycoumarin fluorophores with strong 405 nm absorption [2] suggests its potential utility as a synthetic intermediate or scaffold for developing violet-excitable fluorescent probes, though procurement for this application should be accompanied by in-house photophysical characterization to establish the specific λₑₓ, λₑₘ, ΦF, and Stokes shift values for the purchaser's solvent system of interest.

Quote Request

Request a Quote for 3,4-Diphenyl-7-hydroxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.